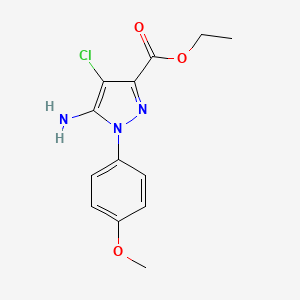

Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-methoxyphenyl group at the 1-position, an amino group at the 5-position, and a chlorine atom at the 4-position. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial and anticancer agents . Its ester functionality enhances reactivity for further derivatization, while the electron-donating methoxy group and electron-withdrawing chlorine atom modulate electronic properties and solubility.

Properties

IUPAC Name |

ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3/c1-3-20-13(18)11-10(14)12(15)17(16-11)8-4-6-9(19-2)7-5-8/h4-7H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLADNZOIGWERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate has been studied for its role as a potential therapeutic agent.

1. Hsp90 Inhibition

- The compound acts as a Heat Shock Protein 90 (Hsp90) inhibitor, which is crucial in cancer therapy. Hsp90 is involved in the stabilization of various oncoproteins, and its inhibition can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells. Studies have shown that derivatives of pyrazole compounds exhibit significant antitumor activity by targeting Hsp90 .

2. Antimicrobial Activity

- Research indicates that pyrazole derivatives possess antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

- Several studies have documented the anti-inflammatory effects of pyrazole derivatives. The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

1. Herbicide Development

- This compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth suggests potential use as a selective herbicide, targeting unwanted vegetation while preserving crop integrity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zia-ur-Rehman et al., 2009 | Antitumor Activity | Demonstrated that pyrazole derivatives inhibit Hsp90, leading to reduced tumor growth in vitro and in vivo models. |

| Ghorab et al., 2016 | Antimicrobial Properties | Found that ethyl pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Caruso et al., 2009 | Anti-inflammatory Effects | Reported that certain pyrazole compounds reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases. |

Mechanism of Action

The mechanism by which Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Ethyl 5-Amino-4-Cyano-1-(4-Methoxyphenyl)Pyrazole-3-Carboxylate (CAS 1150164-12-7)

- Substituents: 4-cyano (CN) instead of 4-chloro (Cl).

- Impact: The cyano group, a stronger electron-withdrawing group than chlorine, increases electrophilicity at the 4-position, favoring nucleophilic substitution reactions. This compound may exhibit distinct reactivity in coupling or cyclization reactions compared to the chloro analog .

- Applications: Limited data, but likely used in similar pharmaceutical intermediates.

Ethyl 5-Amino-4-Chloro-1-(4-Fluorophenyl)Pyrazole-3-Carboxylate

- Substituents : 4-fluorophenyl instead of 4-methoxyphenyl.

- Safety profiles include hazards such as H302 (harmful if swallowed) and H315 (skin irritation), similar to the target compound .

- Applications : Pharmaceutical intermediate with comparable utility .

Ethyl 5-(4-Methoxyphenyl)Pyrazole-3-Carboxylate

- Substituents: Lacks the 5-amino and 4-chloro groups.

- Impact: The absence of amino and chloro groups simplifies the molecule, reducing hydrogen-bonding capacity and reactivity. This derivative is primarily used as a precursor for triazolothiadiazoles, highlighting the importance of functional groups in directing synthetic pathways .

Melting Points

Note: Melting points for chloro- and cyano-substituted pyrazoles in range from 194–226°C, suggesting substituents significantly influence crystallinity.

Biological Activity

Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group and a methoxyphenyl moiety, contributing to its pharmacological properties.

- Molecular Formula : C₁₃H₁₄ClN₃O₃

- Molecular Weight : 295.72 g/mol

- CAS Number : 1427014-18-3

- MDL Number : MFCD23135217

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been studied for its potential in these therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 12.50 µM against the SF-268 cell line and 42.30 µM against NCI-H460 cells, indicating moderate to potent activity in inhibiting cell proliferation .

- Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This is associated with downregulation of Bcl-2 and upregulation of Bax, suggesting a pro-apoptotic mechanism .

- Molecular Docking Studies : In silico studies have identified potential targets such as the Epidermal Growth Factor Receptor (EGFR), which may be involved in the compound's anticancer effects .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

- Comparison with Other Pyrazoles : When compared to other pyrazole derivatives, this compound showed promising results in reducing inflammation markers in vitro .

Data Summary

| Activity Type | Cell Line / Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | SF-268 | 12.50 | Apoptosis induction |

| Anticancer | NCI-H460 | 42.30 | Cell cycle arrest (G2/M phase) |

| Anti-inflammatory | Various models | Not specified | Inhibition of pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives, this compound was found to exhibit significant cytotoxicity against human cancer cell lines such as MCF7 and A549. The study reported that structural modifications could enhance its potency against specific targets .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of similar compounds revealed that ethyl 5-amino derivatives could effectively modulate inflammatory responses in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

Preparation Methods

Table 1: Comparative Chlorination Conditions and Yields

| Example | HCl Concentration | H₂O₂ Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 9 | 37% | 35% | 60 | 6 | 78 |

| 10 | 35% | 37% | 50 | 7 | 72 |

| 11 | 37% | 30% | 70 | 5 | 65 |

Characterization and Analytical Validation

The final product is characterized using spectroscopic and chromatographic techniques:

-

IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-Cl (550–600 cm⁻¹).

-

¹H NMR : Signals for the methoxy group (~δ 3.8 ppm), ethyl ester protons (δ 1.3–4.3 ppm), and aromatic protons (δ 6.8–7.5 ppm).

-

Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., m/z 323 for C₁₄H₁₆ClN₃O₃) .

Q & A

Q. What strategies enhance the stability of derivatives during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.